Palladium(2+);dihydroxide;hydrate

Description

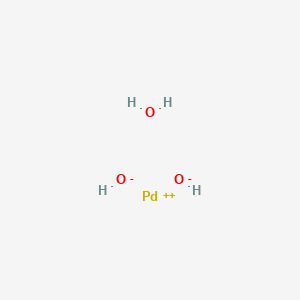

Palladium(2+);dihydroxide;hydrate (chemical formula: Pd(OH)₂·H₂O; CAS 12135-22-7) is a black, insoluble powder in water but soluble in acids . It is a critical precursor for synthesizing palladium-based catalysts, especially in hydrogenation reactions and catalytic organic transformations. This compound is stable under ambient conditions and serves as a raw material for various palladium complexes and catalysts . Its structure consists of palladium in the +2 oxidation state coordinated by hydroxide ligands, with water molecules incorporated into the lattice as hydrates .

Properties

IUPAC Name |

palladium(2+);dihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Pd/h3*1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDSSRPKGYYYCN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O3Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Catalysis

Palladium(II) dihydroxide hydrate is widely recognized for its role as a catalyst in various organic reactions. Its effectiveness in facilitating hydrogenation processes is particularly noteworthy.

- Hydrogenation Reactions : Pd(OH)₂ is utilized in the hydrogenation of alkenes and alkynes to alkanes, providing high selectivity and efficiency at lower temperatures compared to other catalysts. This feature is particularly beneficial in the pharmaceutical industry for synthesizing complex molecules .

- Cross-Coupling Reactions : The compound also serves as a catalyst in cross-coupling reactions such as Suzuki and Sonogashira reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Table 1: Catalytic Applications of Palladium(II) Dihydroxide Hydrate

| Reaction Type | Application | Notes |

|---|---|---|

| Hydrogenation | Alkenes to Alkanes | High selectivity, low temperature |

| Cross-Coupling | Suzuki and Sonogashira | Essential for C-C bond formation |

| Dehydrogenation | Organic compounds | Efficient under mild conditions |

Electrochemistry

In electrochemical applications, palladium(II) dihydroxide hydrate is valued for its conductivity and stability.

- Fuel Cells : It is employed in the development of electrodes for fuel cells, enhancing energy conversion efficiency due to its high catalytic activity towards the oxygen reduction reaction (ORR) .

- Sensors : The compound is also used in electrochemical sensors for detecting various analytes, leveraging its electroactive properties to improve sensitivity and response times .

Environmental Applications

Palladium(II) dihydroxide hydrate plays a crucial role in environmental remediation efforts.

- Pollutant Removal : Its catalytic properties are harnessed to degrade pollutants in wastewater treatment processes. It aids in breaking down harmful substances such as nitro compounds into less toxic forms .

Case Study: Wastewater Treatment Using Palladium Catalysis

A study demonstrated the effectiveness of Pd(OH)₂ in treating industrial wastewater containing aromatic compounds. The results showed a significant reduction in pollutant levels after treatment with palladium catalysts, highlighting its potential for sustainable practices .

Nanotechnology

In nanotechnology, palladium(II) dihydroxide hydrate is used to synthesize nanoparticles with diverse applications.

- Drug Delivery Systems : Nanoparticles derived from Pd(OH)₂ are explored for targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

- Imaging Agents : These nanoparticles can also serve as imaging agents in medical diagnostics, enhancing the visibility of biological tissues during imaging procedures .

Material Science

Palladium(II) dihydroxide hydrate contributes to advancements in material science.

- Conductive Inks : It is utilized in the production of conductive inks and coatings that are essential for flexible electronics and advanced materials development .

- Catalytic Coatings : The compound's unique properties allow it to be incorporated into coatings that enhance catalytic performance in various chemical processes .

Table 2: Material Science Applications of Palladium(II) Dihydroxide Hydrate

| Application | Description | Benefits |

|---|---|---|

| Conductive Inks | For flexible electronics | High conductivity |

| Catalytic Coatings | Enhances reaction efficiency | Improved durability and performance |

Comparison with Similar Compounds

Palladium(II) Oxide (PdO)

- Formula : PdO

- Properties: PdO is a black crystalline solid, insoluble in water but soluble in strong acids (e.g., HNO₃). It is thermally stable up to 750°C .

- Applications: Used as a catalyst in fuel cells and oxidation reactions. Unlike Pd(OH)₂·H₂O, PdO is often synthesized via high-temperature solid-state reactions or decomposition of Pd(NO₃)₂ .

- Key Difference : PdO lacks hydrate molecules and exhibits higher thermal stability compared to Pd(OH)₂·H₂O, making it suitable for high-temperature processes .

Palladium(II) Chloride (PdCl₂)

- Formula : PdCl₂

- Properties : A reddish-brown solid, soluble in water and hydrochloric acid. PdCl₂ is hygroscopic and readily forms complexes with ligands like CN⁻ or NH₃ .

- Applications : A versatile precursor for heterogeneous catalysts (e.g., Pd/C) and electrocatalysts. It is also used in electroplating .

- Key Difference: Unlike Pd(OH)₂·H₂O, PdCl₂ is water-soluble and primarily utilized in aqueous-phase catalysis or as a starting material for synthesizing organopalladium complexes .

Palladium(II) Nitrate Hydrate (Pd(NO₃)₂·xH₂O)

- Formula: Pd(NO₃)₂·xH₂O

- Properties : A hygroscopic, light-yellow crystalline solid with a minimum Pd content of 39%. Soluble in dilute nitric acid .

- Applications: Used in biochemical research and as a precursor for palladium nanoparticle synthesis. Its solubility contrasts with Pd(OH)₂·H₂O, enabling homogeneous catalytic applications .

- Key Difference: The nitrate anion enhances solubility in polar solvents, making Pd(NO₃)₂ more suitable for solution-phase reactions compared to the hydroxide form .

Sodium Tetrachloropalladate(II) Hydrate (Na₂PdCl₄·xH₂O)

- Formula : Na₂PdCl₄·xH₂O

- Properties : A yellow crystalline solid, soluble in water. Contains Pd²⁺ coordinated by four chloride ligands .

- Applications: Employed in electroplating and as a precursor for Pd-based nanomaterials. Its chloride ligands facilitate ligand-exchange reactions, unlike the hydroxide ligands in Pd(OH)₂·H₂O .

- Key Difference : The presence of sodium counterions and chloride ligands makes this compound more reactive in aqueous media compared to Pd(OH)₂·H₂O .

Structural and Functional Comparison Table

Research Findings and Trends

- Catalytic Efficiency : Pd(OH)₂·H₂O demonstrates superior activity in hydrogenation reactions compared to PdO due to its higher surface area and hydroxyl group reactivity .

- Synthesis Methods : Pd(OH)₂·H₂O is synthesized via hydroxide flux methods, while PdCl₂ is produced by direct chlorination of palladium metal .

- Environmental Impact: Pd(NO₃)₂·xH₂O and Na₂PdCl₄·xH₂O pose higher environmental risks due to nitrate and chloride ions, whereas Pd(OH)₂·H₂O is less hazardous .

Preparation Methods

Activation of Carbon Support

Activated carbon is treated in a tubular furnace under hydrogen flow (0.2–0.6 m³/h) at 180–200°C for 0.5–1 hour. This step increases mesoporosity and specific surface area, facilitating palladium adsorption. Hydrogen activation balances surface modification and particle generation, with optimal results at 190°C.

Palladium Precursor Stabilization

Palladium chloride (PdCl₂) is dissolved in water (1:30–1:40 mass ratio) with hydrochloric acid (8% concentration) and stabilizers (sodium acetate and polyethylene glycol 400). The stabilizers prevent agglomeration by forming electronegative complexes with Pd²⁺, ensuring uniform dispersion.

Alkaline Precipitation

Sodium or potassium hydroxide is added to adjust the pH to 8–13, followed by stirring at 75–85°C for 1–3 hours. Aging for 5–10 hours ensures complete hydroxide formation.

Post-Treatment

The product is filtered, washed until neutral pH, and dried. Example 1 of the patent yields Pd(OH)₂/C with 98% efficiency under these conditions.

Table 1: Key Parameters in Hydrogen-Activated Carbon Method

| Parameter | Range | Optimal Value |

|---|---|---|

| Activation Temperature | 180–200°C | 190°C |

| Stabilizer Ratio (Pd:Stabilizer) | 1:5–1:10 | 1:5 (NaAc:PEG400) |

| Aging Time | 5–10 hours | 10 hours |

Hydrolysis of Palladium Salts

Palladium salts such as PdCl₂ or Pd(NO₃)₂ are hydrolyzed under alkaline conditions to form Pd(OH)₂·nH₂O.

Direct Hydrolysis of PdCl₂

PdCl₂ is dissolved in hydrochloric acid, neutralized with NaOH (1.0 M), and washed to remove chloride ions. This method yields 95–98% purity but requires careful pH control to avoid colloidal suspensions.

Nitrate Route

Palladium nitrate solutions are hydrolyzed with NaOH, as described in RU2333195C1. Hydrated PdO forms via:

The product is contaminated with residual alkali unless subjected to repeated decantation.

Anion Exchange Resin Method

KR101060261B1 details the use of strong basic anion exchange resins (R–OH) to replace chloride ions in PdCl₂ with hydroxide groups:

The resin is regenerated with NaOH, enabling scalable production. This method achieves >99% purity but requires specialized equipment.

Deposition-Precipitation on Supports

Pd(OH)₂ is deposited on supports like graphitic carbon nitride (g-C₃N₄) or activated charcoal (AC) via:

Wet Impregnation

PdCl₂ is mixed with supports in acidic media, followed by NaOH addition (pH 8–9) and reduction with hydrazine hydrate. For Pd(OH)₂/g-C₃N₄, TEM reveals 5–40 nm Pd nanoparticles, with catalytic efficiency tied to particle size.

Microwave-Assisted Synthesis

Microwave heating (600 W, 10 minutes) accelerates Pd(OH)₂ precipitation on carbon black, reducing reaction time from hours to minutes.

Table 2: Comparison of Support Materials

| Support | Surface Area (m²/g) | Pd Loading (%) | Catalytic Efficiency (%) |

|---|---|---|---|

| Activated Carbon | 800–1200 | 10–20 | 85–90 |

| g-C₃N₄ | 200–300 | 5–10 | 75–80 |

Neutralization of Palladium Acetate

Palladium acetate reacts with ammonia to form tetraammine complexes, which are hydrolyzed to Pd(OH)₂:

Acetone precipitates the product, yielding 98% purity.

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Q. What are the established synthesis protocols for palladium(II) dihydroxide hydrate, and how is purity assessed?

- Methodological Answer : Palladium(II) dihydroxide hydrate is synthesized via alkaline precipitation. Dissolve palladium(II) chloride (PdCl₂) in dilute hydrochloric acid (HCl) under gentle heating . Neutralize the acidic solution with sodium hydroxide (NaOH) to pH 10–12 to precipitate Pd(OH)₂·nH₂O. Filter and wash the precipitate with deionized water to remove chloride residues. Dry under vacuum at 40–60°C to retain hydration. Purity Assessment :

- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks with reference data .

- Thermogravimetric Analysis (TGA) : Quantify hydrate content (weight loss at 100–150°C) and hydroxide decomposition (weight loss at 200–300°C) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Verify Pd²⁺ content (>99% purity) .

Q. Table 1: Synthesis Conditions

| Reagent/Condition | Specification |

|---|---|

| PdCl₂ Solubility | 500 mg in 5 mL HCl + 200 mL H₂O |

| Neutralizing Agent | 1 M NaOH to pH 10–12 |

| Drying Temperature | 40–60°C under vacuum |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of palladium(II) dihydroxide hydrate?

- Methodological Answer :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify O–H stretching (3200–3600 cm⁻¹) and Pd–O bonds (500–600 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm Pd²⁺ oxidation state (binding energy ~336 eV for Pd 3d₅/₂) .

- Scanning Electron Microscopy (SEM) : Assess morphology (e.g., nanoscale particles or aggregated clusters) .

Advanced Research Questions

Q. How can discrepancies in thermal decomposition data for palladium(II) dihydroxide hydrate be resolved?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., 200°C vs. 250°C) often arise from variations in hydration levels or atmospheric conditions. To resolve:

Controlled TGA Experiments : Compare decomposition under inert (N₂) vs. oxidative (O₂) atmospheres to isolate hydration effects .

Post-Decomposition XRD : Identify residual phases (e.g., PdO vs. metallic Pd) to validate decomposition pathways .

Replicate Studies : Standardize hydration levels (e.g., pre-dry samples at 100°C for 1 hour) to minimize batch variability .

Q. Table 2: Thermal Decomposition Data

| Atmosphere | Decomposition Onset (°C) | Residual Phase |

|---|---|---|

| N₂ | 220 ± 5 | PdO |

| O₂ | 200 ± 5 | PdO + Pd |

Q. What methodologies are used to assess the environmental persistence of palladium hydroxide hydrates in aqueous systems?

- Methodological Answer :

- Leaching Studies : Immerse Pd(OH)₂·nH₂O in buffered solutions (pH 4–9) for 72 hours. Quantify dissolved Pd²⁺ via ICP-MS to evaluate solubility thresholds .

- Adsorption Experiments : Measure uptake of Pd(OH)₂·nH₂O on model environmental substrates (e.g., silica or humic acids) using batch sorption isotherms .

- Ecotoxicity Assays : Expose Daphnia magna to 0.1–10 mg/L suspensions for 48 hours; report LC₅₀ values .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in palladium hydroxide hydrate synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.